

Executive Summary: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-3-(2,2,2-trifluoroethyl)benzene**
Cat. No.: **B061911**

[Get Quote](#)

1-Bromo-3-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and mate structure, featuring a reactive bromine atom and an electron-withdrawing trifluoroethyl group, makes it a valuable intermediate for introducing fluorina molecular architectures. The bromine serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cro trifluoroethyl group imparts desirable physicochemical properties such as increased metabolic stability and lipophilicity to target molecules.

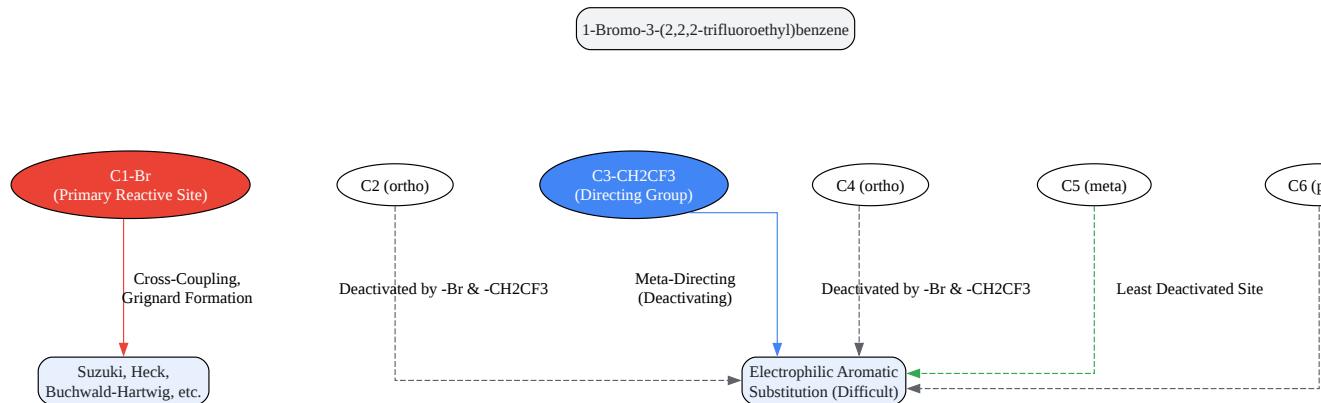
This guide provides an in-depth exploration of the synthesis, reactivity, and application of **1-Bromo-3-(2,2,2-trifluoroethyl)benzene**, offering field-prc protocols for its effective utilization in a research and development setting.

Physicochemical & Spectroscopic Profile

The fundamental properties of a reagent are critical for experimental design, dictating choices in solvent, temperature, and purification techniques. Th influences the compound's boiling point and density compared to its non-fluorinated analogues.

Table 1: Physicochemical Properties of **1-Bromo-3-(2,2,2-trifluoroethyl)benzene**

Property	Value	Source
CAS Number	163975-05-1	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₈ H ₆ BrF ₃	[1] [4] [6] [7]
Molecular Weight	239.04 g/mol	[1] [4] [6]
Boiling Point	106-108 °C at 56 mmHg	[1]
MDL Number	MFCD10697864	[1] [2] [4] [5] [6]
SMILES	C1=CC(=CC(=C1)Br)CC(F)(F)F	[4] [7]
InChI Key	CQVBJYBIGXUWPB-UHFFFAOYSA-N	[7]


While detailed, verified spectroscopic data for this specific compound is not widely published in peer-reviewed journals, its structure allows for predict Researchers should always confirm identity using standard analytical methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS). The predicted mass spectrum isotopic patterns for the single bromine atom.

Core Reactivity and Synthetic Logic

The synthetic utility of **1-Bromo-3-(2,2,2-trifluoroethyl)benzene** is dominated by the interplay between its two key functional groups: the bromo subs substituent. Understanding their electronic effects is paramount to predicting reaction outcomes.

- Bromo Group (-Br): This group serves as the primary reactive site for forming new carbon-carbon and carbon-heteroatom bonds. It is an outstandir catalyzed cross-coupling reactions.[\[8\]](#) While it is an ortho-, para-director in electrophilic aromatic substitution, it is also a deactivating group due to i [\[9\]](#)
- Trifluoroethyl Group (-CH₂CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates electrophilic attack and acts as a meta-director.

The combination of a deactivating ortho-, para-director and a deactivating meta-director makes electrophilic aromatic substitution on this ring challenging. Therefore, the most logical and high-yielding transformations leverage the bromine atom.

[Click to download full resolution via product page](#)

Caption: Reactivity map of **1-Bromo-3-(2,2,2-trifluoroethyl)benzene**.

Key Synthetic Transformations & Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is arguably the most critical reaction for this substrate, enabling the formation of a C(sp²)-C(sp²) bond to construct biaryl structures, which are prevalent in organic electronics.^{[8][10]} The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronate ester, using a palladium catalyst.

Causality in Protocol Design:

- Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a classic choice, but more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) tolerate more functional groups at lower catalyst loadings.
- Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.^[12] Inorganic bases like K₂CO₃, Cs₂CCN choice depends on the substrate's sensitivity; K₃PO₄ is often effective for less reactive partners.
- Solvent: A polar aprotic solvent system, often with water, is used. Dioxane/water or Toluene/water are standard choices as they effectively dissolve reagents and facilitate the reaction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 3-(2,2,2-Trifluoroethyl)-[1,1'-biphenyl]

- Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **1-bromo-3-(2,2,2-trifluoroethyl)phenylboronic acid** (1.1-1.2 eq), and potassium carbonate (2.0 eq).
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%) to the flask.
- Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
- Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
- Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure product.

Grignard Reagent Formation

The transformation of the aryl bromide into a Grignard reagent (an organomagnesium halide) inverts its polarity, turning the formerly electrophilic carbon into a strong base.^{[13][14]} This reagent is highly valuable for reacting with electrophiles like aldehydes, ketones, esters, and CO_2 .

Causality in Protocol Design:

- Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources (like water or alcohols) and will be quenched instantly. All glassware and anhydrous solvents (typically diethyl ether or THF) must be used.^[13]
- Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide.^[14] Activation is necessary to remove this layer. Activation can be achieved mechanically (crushing the turnings) or chemically by adding a small initiator like iodine or 1,2-dibromoethane.^{[13][14]} The latter is advanced because the evolution of ethylene gas provides a visual cue that the reaction has started.^[14]

Protocol: Preparation of (3-(2,2,2-Trifluoroethyl)phenyl)magnesium Bromide

- Apparatus Setup: Assemble an oven-dried, three-neck flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the magnesium turnings in the flask.
- Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask and gently warm with a heat gun under a nitrogen atmosphere until a color change is seen.
- Reagent Preparation: Dissolve **1-bromo-3-(2,2,2-trifluoroethyl)benzene** (1.0 eq) in anhydrous diethyl ether or THF and load it into the dropping funnel.
- Grignard Formation: Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and the magnesium surface becomes shiny. Once started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated for an additional 30-60 minutes until no iodine is observed. The resulting dark grey or brown solution is the Grignard reagent, which should be used immediately in a subsequent reaction.^[15]

Safety, Handling, and Storage

Proper handling is essential for both safety and experimental success.

- Hazards: **1-Bromo-3-(2,2,2-trifluoroethyl)benzene** is classified as an irritant.^[1] It may cause skin, eye, and respiratory irritation.^{[16][17]}
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles and a lab coat.^{[1][18]}
- Handling: Avoid inhalation of vapors and contact with skin and eyes.^[19] Ensure all transfers are conducted carefully to prevent spills.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[6\]](#) The compound should be kept in a well-ventilated area or open flames.[\[16\]](#)[\[20\]](#)
- Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal. Transfer to an approved waste disposal plant in accordance with local regulations.[\[21\]](#)

Conclusion

1-Bromo-3-(2,2,2-trifluoroethyl)benzene stands out as a strategically valuable building block for modern organic synthesis. Its true power is unlocked when substituted benzene, but by leveraging the C-Br bond as a linchpin for sophisticated bond-forming reactions. The protocols and insights provided in this guide, including the Miyaura coupling and Grignard formation, offer a robust framework for researchers to confidently and effectively incorporate this fluorinated intermediate into their synthesis, accelerating the development of novel pharmaceuticals and advanced materials.

References

- **1-Bromo-3-(2,2,2-trifluoroethyl)benzene** - Matrix Scientific. [URL: <https://www.matrixscientific.com/1-bromo-3-2-2-2-trifluoroethyl-benzene-163975-05-1>]
- eMolecules 1-Bromo-3-(2,2,2-trifluoroethyl)-benzene | 163975-05-1. [URL: <https://www.fishersci.com/shop/products/emolecules-1-bromo-3-2-2-2-trifluoroethyl-benzene-163975-05-1>]
- (1-Bromo-2,2,2-trifluoroethyl)benzene 95 434-42-4 - Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/737240>]
- GPS Safety Summary - 1-bromo-3,4,5-trifluorobenzene - Aarti Industries. [URL: https://www.aarti-industries.com/media/technical_documents/AIR-GPS-Safety-Summary-1-bromo-3,4,5-trifluorobenzene.pdf]
- Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9831 - PubChem. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/9831>]
- SAFETY DATA SHEET - Fisher Scientific. [URL: <https://www.fishersci.com/msds?productName=A16561>]
- (1-Bromo-2,2,2-trifluoroethyl)benzene 95 434-42-4 - Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/product/aldrich/737240>]
- 1-(1-Bromo-2,2,2-trifluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | Matrix Scientific. [URL: <https://www.matrixscientific.com/1-1-bromo-2-2-2-trifluoroethyl-benzene-1613518-91-4.html>]
- 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene - CymitQuimica. [URL: https://www.cymitquimica.com/pdf/sds/EN/PC416620_EN.pdf]
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene - Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/mno000075>]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/sds/aldrich/152692>]
- (1-Bromo-2,2,2-trifluoroethyl)benzene 95 434-42-4 - Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/737240>]
- CAS 163975-05-1 | Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/cas/163975-05-1>]
- 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene - Synquest Labs. [URL: <https://www.synquestlabs.com/sds/2121-3-02>]
- **1-Bromo-3-(2,2,2-Trifluoroethyl)Benzene** | 163975-05-1 | FB85040 - Biosynth. [URL: <https://www.biosynth.com/p/FB85040/1-bromo-3-2-2-2-trifluoroethyl-benzene-163975-05-1>]
- 163975-05-1 | PC104030 | **1-Bromo-3-(2,2,2-trifluoroethyl)benzene** - Apollo Scientific. [URL: [https://www.apolloscientific.co.uk/products/1-bromo-3-\(2,2,2-trifluoroethyl\)benzene-163975-05-1](https://www.apolloscientific.co.uk/products/1-bromo-3-(2,2,2-trifluoroethyl)benzene-163975-05-1)]
- 163975-05-1|**1-Bromo-3-(2,2,2-trifluoroethyl)benzene** - BLDpharm. [URL: <https://www.bldpharm.com/products/163975-05-1.html>]
- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- 2252-44-0 | 1-Bromo-3-(trifluoromethoxy)benzene - Moldb. [URL: <https://www.moldb.com/2252-44-0-m231784.html>]
- Benzene, 1-bromo-3-(trifluoromethyl)- - NIST WebBook. [URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C401785&Type=Mass>]
- **1-bromo-3-(2,2,2-trifluoroethyl)benzene** - PubChemLite. [URL: [https://pubchemlite.org/compound/1-bromo-3-\(2,2,2-trifluoroethyl\)benzene](https://pubchemlite.org/compound/1-bromo-3-(2,2,2-trifluoroethyl)benzene)]
- Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9789 - PubChem. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/9789>]
- The Grignard Reaction - University of Rochester. [URL: <https://www.sas.rochester.edu/chm/resource/assets/ur/206/25-the-grignard-reaction.pdf>]
- (r)-3-methyl-3-phenyl-1-pentene - Organic Syntheses Procedure. [URL: <http://www.orgsyn.org/demo.aspx?prep=v81p0246>]
- Grignard reagent - Wikipedia. [URL: https://en.wikipedia.org/wiki/Grignard_reagent]
- An In-depth Technical Guide to the Reactivity of 1-Bromo-3-nitrobenzene in Electrophilic Substitution - Benchchem. [URL: <https://www.benchchem.com/3-nitrobenzene-reactivity.pdf>]
- Suzuki Coupling - Organic Chemistry Portal. [URL: <https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtml>]
- (1-Bromo-2,2,2-trifluoroethyl)benzene - Oakwood Chemical. [URL: <https://www.oakwoodchemical.com/p/070291>]
- (1,2-Dibromo-1,2,2-trifluoroethyl)benzene | C8H5Br2F3 - PubChem. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/1,2-Dibromo-1,2,2-trifluoroethyl-benzene>]
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: <https://www.tcichemicals.com/JP/ja/support-download/brochure/039.pdf>]
- Suzuki-Miyaura Coupling | Basics | Mechanism | Examples | ChemOrgChem - YouTube. [URL: <https://www.youtube.com/watch?v=1234567890>]
- Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. [URL: <https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03525a>]
- Host-Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. [URL: <https://pubs.acs.org/doi/10.1021/jacs.5c12117>]
- Get Best Quality P-Bromo Fluoro Benzene - AD PHARMACHEM. [URL: <https://adpharmachem.com/p-bromo-fluoro-benzene/>]
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [URL: [https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/7%3A_The-Grignard-Reagent/7.1:_The_Grignard_Reaction_\(Experiment\)](https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/7%3A_The-Grignard-Reagent/7.1:_The_Grignard_Reaction_(Experiment))]

- 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. [URL: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_\(Morsch_et_al.\)/16%3A_Chemistry_of_Benzene_and_its_Derivatives/16.1:_Electrophilic_Aromatic_Substitution_Reactions/16.1.1:_Bromination](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_its_Derivatives/16.1:_Electrophilic_Aromatic_Substitution_Reactions/16.1.1:_Bromination)]
- Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [URL: <https://www2.chemistry.msu.edu/faculty/reusch/virttxtjrs.htm>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 163975-05-1 Cas No. | 1-Bromo-3-(2,2,2-trifluoroethyl)benzene | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. eMolecules 1-Bromo-3-(2,2,2-trifluoroethyl)-benzene | 163975-05-1 | MFCD10697864 | Fisher Scientific [fishersci.com]
- 3. CAS 163975-05-1 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Bromo-3-(2,2,2-Trifluoroethyl)Benzene | 163975-05-1 | FB85040 [biosynth.com]
- 5. 163975-05-1 Cas No. | 1-Bromo-3-(2,2,2-trifluoroethyl)benzene | Apollo [store.apolloscientific.co.uk]
- 6. 163975-05-1|1-Bromo-3-(2,2,2-trifluoroethyl)benzene|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 1-bromo-3-(2,2,2-trifluoroethyl)benzene (C8H6BrF3) [pubchemlite.lcsb.uni.lu]
- 8. tcchemicals.com [tcchemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fishersci.com [fishersci.com]
- 17. (1-溴-2,2,2-三氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 18. aarti-industries.com [aarti-industries.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Executive Summary: A Versatile Fluorinated Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b061911#1-bromo-3-2-2-2-trifluoroethyl-benzene-cas-163975-05-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com